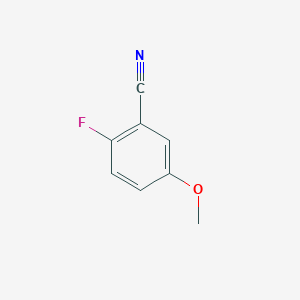

2-Fluoro-5-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZLRHYLNXWZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379094 | |

| Record name | 2-Fluoro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127667-01-0 | |

| Record name | 2-Fluoro-5-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127667-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile group on a benzene ring, imparts distinct chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is characterized by the following identifiers and physical constants:

| Property | Value | Reference |

| CAS Number | 127667-01-0 | |

| Molecular Formula | C₈H₆FNO | |

| Molecular Weight | 151.14 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 80 - 84 °C | |

| Purity | >98.0% (GC) | |

| Synonyms | 3-Cyano-4-fluoroanisole |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data and their interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of a closely related compound, 2-Fluoro-5-methoxybenzamide, shows the following signals which can be used as a reference for interpreting the spectrum of this compound: a multiplet for the aromatic protons between δ 7.04 - 7.70 ppm and a singlet for the methoxy group protons at δ 3.77 ppm.[1] For this compound, the aromatic protons are expected in a similar region, with their multiplicities influenced by fluorine-proton coupling. The methoxy protons will appear as a singlet.

13C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Based on the analysis of similar substituted benzonitriles and benzoic acids, the following chemical shift assignments can be predicted for this compound. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Analysis of a similar compound, 2-fluoro-5-methylbenzonitrile, shows a strong C≡N stretching vibration around 2252 cm⁻¹.[3] Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-O stretching of the methoxy group and C-F stretching will also be present in the fingerprint region.[3][4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C≡N Stretch | ~2230 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1040 |

| C-F Stretch | 1250 - 1000 |

Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional groups: the nitrile, the fluorine atom, and the methoxy group, all attached to an aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

-

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide (2-fluoro-5-methoxybenzamide) and subsequently to a carboxylic acid (2-fluoro-5-methoxybenzoic acid) under acidic or basic conditions.[5] The hydrolysis to the amide can be achieved using hydrogen peroxide and potassium carbonate in DMSO.[1]

-

Reduction: The nitrile group can be reduced to a primary amine, (2-fluoro-5-methoxyphenyl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Aromatic Substitution Reactions

The fluorine and methoxy groups on the benzene ring direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The nitrile group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the outcome of substitution reactions.

Experimental Protocols

Synthesis of 2-Fluoro-5-methoxybenzamide from this compound[4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Potassium carbonate (K₂CO₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve this compound (2 g, 13.2 mmol) in DMSO (6.6 mL).

-

Add H₂O₂ (1.6 mL) and K₂CO₃ (274 mg, 1.98 mmol) to the solution.

-

Stir the resulting solution for 30 minutes at room temperature.

-

Quench the reaction with saturated NaHCO₃ solution (30 mL).

-

Extract the aqueous solution with EtOAc (50 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (0-10% EtOAc/petroleum ether) to yield 2-fluoro-5-methoxybenzamide as a white solid.

General Procedure for 1H and 13C NMR Spectroscopy[9]

Sample Preparation:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A 400 MHz NMR spectrometer.

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).

Visualizations

Caption: Synthesis of 2-Fluoro-5-methoxybenzamide.

Caption: Key reactions of the nitrile group.

References

Technical Guide: 2-Fluoro-5-methoxybenzonitrile (CAS: 127667-01-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details its chemical properties, synthesis, and potential applications, offering valuable insights for professionals in organic synthesis and drug discovery.

Core Chemical Information

This compound is a substituted benzonitrile featuring both a fluorine atom and a methoxy group, which enhance its reactivity and selectivity in various chemical reactions.[1] It is primarily utilized as a building block in the creation of more complex, biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 127667-01-0 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆FNO | --INVALID-LINK-- |

| Molecular Weight | 151.14 g/mol | --INVALID-LINK-- |

| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |

| Melting Point | 80 - 84 °C | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

| Synonyms | 3-Cyano-4-fluoroanisole | --INVALID-LINK-- |

Table 2: Safety and Handling Information

| Hazard Information | Details |

| Signal Word | Danger |

| Hazard Statements | H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P304 + P340 + P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor) |

| Storage | Store at 2 - 8 °C in a dry, well-ventilated place. |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound proceeds from 2-fluoro-5-methoxybenzaldehyde oxime. The following protocol is based on established patent literature.

Materials:

-

2-fluoro-5-methoxybenzaldehyde oxime

-

Tetrahydrofuran (THF)

-

Trifluoroacetic anhydride

-

Triethylamine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 15 g of 2-fluoro-5-methoxybenzaldehyde oxime in 150 mL of tetrahydrofuran in a suitable reaction vessel.

-

To this solution, add 40 g of trifluoroacetic anhydride.

-

Slowly add 20 mL of triethylamine to the reaction mixture while stirring.

-

Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add water to the concentrated residue and extract the aqueous phase with ethyl acetate.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic phase to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

General Protocol for Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Acquisition: Obtain the IR spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks for functional groups, such as the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and C-O and C-F stretches.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure. The predicted monoisotopic mass is 151.04333 Da.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and for the development of anti-cancer agents.[1] Its utility lies in its ability to be incorporated into larger, more complex molecules, where the fluoro and methoxy substituents can influence the pharmacological properties of the final compound.

The general workflow for utilizing an intermediate like this compound in a drug discovery program is outlined below.

While no specific signaling pathways have been directly attributed to this compound itself, the final drug candidates synthesized from it may target a wide range of biological pathways implicated in disease. The fluorinated and methoxylated phenyl ring can serve as a key pharmacophoric element for binding to target proteins.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide provides essential technical information to aid researchers in its synthesis, characterization, and application in the development of novel bioactive compounds. Further research into the synthesis of new derivatives and their biological evaluation is a promising area for future drug discovery efforts.

References

An In-depth Technical Guide to 2-Fluoro-5-methoxybenzonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its molecular structure, physicochemical properties, a probable synthetic pathway with an experimental protocol, and a general characterization workflow.

Core Molecular and Physical Properties

This compound is a substituted aromatic nitrile. The presence of a fluorine atom, a methoxy group, and a nitrile group on the benzene ring imparts unique reactivity and makes it a versatile building block in organic synthesis.[1]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| CAS Number | 127667-01-0 | [1][2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 80 - 84 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 3-Cyano-4-fluoroanisole | [1] |

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring substituted with a fluorine atom at position 2, a methoxy group at position 5, and a nitrile group at position 1.

Key Identifiers:

Synthesis and Experimental Protocol

Below is a plausible, generalized experimental protocol for the synthesis of this compound from 2-fluoro-5-methoxybenzaldehyde.

Experimental Protocol: Two-Step Synthesis from 2-Fluoro-5-methoxybenzaldehyde

Step 1: Synthesis of 2-Fluoro-5-methoxybenzaldehyde oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methoxybenzaldehyde in a suitable solvent such as aqueous ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or pyridine) to neutralize the liberated HCl.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the product, 2-fluoro-5-methoxybenzaldehyde oxime, typically precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried.

Step 2: Dehydration of 2-Fluoro-5-methoxybenzaldehyde oxime to this compound

-

Reaction Setup: In a round-bottom flask, suspend the 2-fluoro-5-methoxybenzaldehyde oxime in a suitable solvent (e.g., toluene or dichloromethane).

-

Dehydrating Agent: Add a dehydrating agent. Common reagents for this transformation include phosphorus pentoxide, thionyl chloride, or acetic anhydride.

-

Reaction Execution: The reaction mixture is typically heated to reflux. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and quench it by carefully adding it to ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether/ethyl acetate) to yield pure this compound.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve a series of analytical techniques to confirm its identity and purity.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in different fields:

-

Pharmaceutical Development: It is a building block for novel pharmaceuticals, particularly those targeting neurological disorders.[1]

-

Agrochemicals: This compound is utilized in the formulation of effective pesticides and herbicides.[1]

-

Material Science: It is explored for its potential in creating advanced polymers and coatings with enhanced durability and chemical resistance.[1]

-

Fluorescent Probes: The unique electronic properties of this molecule make it a candidate for the development of fluorescent probes for biological imaging.[1]

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document details two core synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety, imparts specific electronic and steric properties that are often sought after in the design of biologically active molecules. This guide explores two principal synthetic strategies for its preparation: a multi-step synthesis commencing from 4-fluoroanisole and a route involving the Sandmeyer reaction of 2-fluoro-5-methoxyaniline.

Synthesis Pathway 1: From 4-Fluoroanisole via Formylation and Oximation

This pathway involves the introduction of a formyl group onto the 4-fluoroanisole ring, followed by conversion to an oxime and subsequent dehydration to the desired nitrile.

Logical Workflow

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 4-Fluoroanisole

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds like 4-fluoroanisole.

-

Reagents: 4-Fluoroanisole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a stirrer, under a nitrogen atmosphere, cool anhydrous DMF to 0°C.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add a solution of 4-fluoroanisole (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium acetate.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-fluoro-5-methoxybenzaldehyde by vacuum distillation or column chromatography.

-

Step 2: Oximation of 2-Fluoro-5-methoxybenzaldehyde

-

Reagents: 2-Fluoro-5-methoxybenzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water.

-

Procedure:

-

Dissolve 2-fluoro-5-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the oxime can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-fluoro-5-methoxybenzaldehyde oxime.

-

Step 3: Dehydration of 2-Fluoro-5-methoxybenzaldehyde Oxime

-

Reagents: 2-Fluoro-5-methoxybenzaldehyde oxime, Acetic anhydride.

-

Procedure:

-

In a round-bottom flask, suspend 2-fluoro-5-methoxybenzaldehyde oxime (1 equivalent) in acetic anhydride (3-5 equivalents).

-

Heat the mixture to reflux (approximately 140°C) for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it carefully onto crushed ice with stirring.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

-

Quantitative Data

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Vilsmeier-Haack | 4-Fluoroanisole | POCl₃, DMF | 2-Fluoro-5-methoxybenzaldehyde | 70-85 |

| Oximation | 2-Fluoro-5-methoxybenzaldehyde | NH₂OH·HCl, NaOH | 2-Fluoro-5-methoxybenzaldehyde oxime | 90-95 |

| Dehydration | 2-Fluoro-5-methoxybenzaldehyde oxime | Acetic anhydride | This compound | 80-90 |

Synthesis Pathway 2: Sandmeyer Reaction of 2-Fluoro-5-methoxyaniline

The Sandmeyer reaction provides a direct method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2]

Logical Workflow

Experimental Protocol

-

Reagents: 2-Fluoro-5-methoxyaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Water, Toluene.

-

Procedure:

-

Diazotization:

-

In a three-necked flask, dissolve 2-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5°C.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with toluene (3 x 50 mL).

-

Combine the organic layers and wash with a dilute sodium hydroxide solution, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

-

Quantitative Data

| Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Sandmeyer Reaction | 2-Fluoro-5-methoxyaniline | NaNO₂, HCl, CuCN | This compound | 65-80 |

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, scalability, and safety considerations associated with the reagents, particularly the use of cyanides in the Sandmeyer reaction. The multi-step synthesis from 4-fluoroanisole may be preferred for its avoidance of highly toxic diazonium salt intermediates in the final step, while the Sandmeyer reaction offers a more convergent approach. The detailed protocols and data provided in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

In-Depth Technical Guide: Safety Data for 2-Fluoro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 2-Fluoro-5-methoxybenzonitrile (CAS No. 127667-01-0). The information is compiled from various supplier safety data sheets and toxicological resources to assist researchers and professionals in the safe handling, storage, and use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1][2] The following tables summarize its hazard classifications and statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 3 |

| Acute Toxicity, Inhalation | 3 |

| Skin Corrosion/Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[1][2][3] |

| Hazard | H315 | Causes skin irritation.[1][2] |

| Hazard | H335 | May cause respiratory irritation.[1][2] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product.[3] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |

| Precautionary | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water.[3] |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| Precautionary | P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[3] |

| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol [2][4] |

| Appearance | White to almost white powder to crystal[4] |

| Melting Point | 80 - 84 °C[4] |

| Purity | ≥ 98% (GC)[4] |

| Storage Temperature | 2 - 8 °C[4] |

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity - Limit Test

The acute oral toxicity is often determined using a limit test, as described in regulatory guidelines.

Objective: To determine if a substance is likely to cause death at a specified dose.

Methodology:

-

Animal Model: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dosage: A limit dose of 2000 mg/kg body weight is commonly used. For substances with expected higher toxicity, a lower starting dose is selected.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Skin Irritation - In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test is used to predict the skin irritation potential of chemicals.

Objective: To assess the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis model, which is a three-dimensional model of human-derived epidermal keratinocytes.

-

Application: The test chemical is applied topically to the surface of the skin tissue model.

-

Exposure and Incubation: The exposure time is typically up to 60 minutes, followed by a post-exposure incubation period of approximately 42 hours.

-

Viability Assessment: Cell viability is measured using the MTT assay. The reduction of MTT to a blue formazan salt by metabolically active cells is quantified by measuring the optical density.

-

Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Respiratory Irritation - In Vitro Reconstructed Human Airway Epithelium Model

This in vitro method is used to assess the potential for respiratory tract irritation.

Objective: To evaluate the irritant effect of a chemical on the respiratory epithelium.

Methodology:

-

Test System: A three-dimensional model of human bronchial or tracheal epithelium cultured at the air-liquid interface.

-

Exposure: The test substance is applied to the apical surface of the tissue model, mimicking inhalation exposure.

-

Endpoint Measurement: A variety of endpoints can be measured, including cytotoxicity (e.g., LDH release), changes in tissue morphology, and the release of inflammatory mediators (e.g., cytokines and chemokines).

-

Data Analysis: The results are compared to negative and positive controls to determine the irritant potential of the substance.

Safety Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for handling and responding to incidents involving this compound.

Caption: Hazard Identification and Mitigation Workflow for this compound.

Caption: First Aid Response Protocol for Exposure to this compound.

Conclusion

This compound is a compound with significant acute toxicity, as well as being a skin and respiratory irritant. While specific quantitative toxicological data is not widely published, the provided hazard classifications and precautionary statements necessitate stringent safety measures. Researchers and drug development professionals must adhere to the recommended handling, storage, and personal protective equipment guidelines to minimize exposure risks. The experimental protocols outlined in this guide provide a framework for the types of studies required for a more comprehensive toxicological profile of this compound.

References

Solubility Profile of 2-Fluoro-5-methoxybenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concepts: Physicochemical Properties

This compound is a white to almost white crystalline powder.[1][2] Its chemical structure, featuring a nitrile group, a fluoro group, and a methoxy group on a benzene ring, governs its solubility characteristics. The presence of the polar nitrile and methoxy groups, combined with the nonpolar aromatic ring, allows for solubility in a range of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆FNO | [1][3] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| Melting Point | 80 - 84 °C | [1] |

| Appearance | White to almost white powder to crystal | [1][2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported and is summarized in the table below.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [2] |

| Dichloromethane | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Water | Low Solubility | [4] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, adapted from established protocols for similar benzonitrile derivatives.[5] This method, known as the isothermal shake-flask method, is a reliable technique for determining the equilibrium solubility of a solid compound.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (e.g., methanol, dichloromethane, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to sediment.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) of this compound in the solvent at the specified temperature using the following formula:

S (g/L) = C * DF

Where:

-

C is the concentration of the diluted solution as determined by the analytical method (in g/L).

-

DF is the dilution factor.

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

This comprehensive guide provides the available solubility information and a robust experimental protocol for this compound, empowering researchers to effectively utilize this compound in their work. The provided workflow diagram offers a clear visual representation of the steps involved in quantitative solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 127667-01-0 [amp.chemicalbook.com]

- 3. This compound AldrichCPR 127667-01-0 [sigmaaldrich.com]

- 4. This compound | CAS 22843-47-2 | Properties, Applications & Safety Data – China Manufacturer & Supplier [nj-finechem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxybenzonitrile

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and relevant chemical synthesis information.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its handling, reaction optimization, and purification. The melting point is a well-documented experimental value, while the boiling point is a predicted value.

| Property | Value | Source |

| Melting Point | 80 - 84 °C | [1] |

| 77 - 80 °C | [2] | |

| 81 - 85 °C | [3] | |

| Boiling Point | 232.7 ± 25.0 °C (Predicted) | [2] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis for identifying substances and assessing their purity.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a metal block heating system.

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small quantity (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance.

Synthesis of this compound

Understanding the synthesis of this compound is valuable for researchers working with this intermediate. A common synthetic route involves the dehydration of an oxime precursor.

References

Spectroscopic Characterization of 2-Fluoro-5-methoxybenzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.30 | dd | JHF ≈ 8.5, JHH ≈ 3.0 | H-6 |

| ~7.15 | dd | JHH ≈ 8.5, JHH ≈ 4.5 | H-3 |

| ~6.95 | ddd | JHH ≈ 8.5, JHH ≈ 3.0, JHF ≈ 2.0 | H-4 |

| ~3.85 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 |

| ~156 | C-5 |

| ~125 | C-6 |

| ~118 (d, ²JCF ≈ 20 Hz) | C-4 |

| ~116 (d, ²JCF ≈ 25 Hz) | C-3 |

| ~115 | C-1 |

| ~105 (d, ⁴JCF ≈ 5 Hz) | CN |

| ~56 | -OCH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | Aromatic C-H stretch |

| ~2950-3000 | Aliphatic C-H stretch (-OCH₃) |

| ~2230 | C≡N stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1250 | Aryl-O stretch |

| ~1030 | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 122 | [M - HCN]⁺ |

| 108 | [M - CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common technique for small, relatively volatile molecules and will likely produce a clear fragmentation pattern. Electrospray ionization (ESI) can also be used, which is a softer ionization technique that will likely show a prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Fluoro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of the fluorine and methoxy substituents on the benzene ring significantly influences the reactivity of the nitrile group, making it a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, including detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways and experimental workflows. The presence of a fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, while the methoxy group can modulate solubility and electronic properties, making this scaffold particularly interesting for drug discovery.[2][3]

Electronic Effects of Substituents on Nitrile Reactivity

The reactivity of the nitrile group is dictated by the electrophilicity of the carbon atom. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.

In this compound, the fluorine atom at the ortho position acts as a weak electron-withdrawing group through its inductive effect, which is expected to slightly activate the nitrile group towards nucleophiles. The methoxy group at the para position to the fluorine and meta to the nitrile is a strong electron-donating group through its resonance effect. This electron-donating character is anticipated to decrease the overall electrophilicity of the nitrile carbon, potentially making reactions with nucleophiles less facile compared to unsubstituted benzonitrile. The interplay of these opposing electronic effects governs the specific reaction conditions required for transformations of the nitrile group.

Key Reactions of the Nitrile Group

The nitrile group of this compound can undergo a range of important transformations, including hydrolysis to amides and carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.

Hydrolysis

The hydrolysis of nitriles is a fundamental transformation that can proceed in a stepwise manner, first yielding an amide and then a carboxylic acid. This process can be catalyzed by either acid or base.

The nitrile can be selectively hydrolyzed to the corresponding amide under controlled conditions.

Table 1: Quantitative Data for the Synthesis of 2-Fluoro-5-methoxybenzamide [4]

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Reagents | Hydrogen peroxide, Potassium carbonate |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 20°C |

| Reaction Time | 30 minutes |

| Product | 2-Fluoro-5-methoxybenzamide |

| Yield | Not explicitly stated, but a detailed protocol is provided. |

Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzamide [4]

-

To a solution of this compound (2 g, 13.2 mmol) in DMSO (6.6 mL), add hydrogen peroxide (1.6 mL) and potassium carbonate (274 mg, 1.98 mmol).

-

Stir the resulting solution for 30 minutes at room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Extract the aqueous solution with ethyl acetate (50 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (0-10% ethyl acetate/petroleum ether) to obtain 2-fluoro-5-methoxybenzamide as a white solid.

Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating in the presence of a strong acid or base. While a specific protocol for the complete hydrolysis of this compound was not found in the searched literature, a reliable method can be adapted from the hydrolysis of the structurally similar 2-Fluoro-5-formylbenzonitrile.[2]

Table 2: Representative Quantitative Data for the Hydrolysis of a Substituted Benzonitrile to a Benzoic Acid [2]

| Reagent/Parameter | Value |

| Starting Material | 2-Fluoro-5-formylbenzonitrile |

| Reagent | Aqueous Sulfuric Acid (50-70%) |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Product | 2-Fluoro-5-formylbenzoic Acid |

| Yield | High (not specified quantitatively) |

Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzoic Acid (Adapted) [2]

-

Prepare a 50-70% aqueous solution of sulfuric acid by carefully adding concentrated sulfuric acid to water.

-

Add this compound to the sulfuric acid solution.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the solid to obtain 2-Fluoro-5-methoxybenzoic acid. Further purification can be achieved by recrystallization.

Reduction to (2-Fluoro-5-methoxyphenyl)methanamine

The reduction of the nitrile group provides a direct route to primary amines, which are crucial intermediates in the synthesis of pharmaceuticals. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Table 3: General Conditions for Nitrile Reduction

| Method | Reagent/Catalyst | Solvent | General Conditions | Product |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reflux, followed by aqueous workup | Primary Amine |

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C | Ethanol, Methanol | Elevated pressure and temperature | Primary Amine |

Experimental Protocol: General Procedure for the Reduction of a Benzonitrile with LiAlH₄

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash it with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-methoxyphenyl)methanamine. The product can be further purified by distillation or by salt formation.

Reaction with Organometallic Reagents

Grignard reagents add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone.[5] This reaction is a valuable method for the formation of carbon-carbon bonds.

Table 4: General Conditions for the Reaction of Nitriles with Grignard Reagents [5]

| Reagent/Parameter | Description |

| Starting Material | This compound |

| Reagent | Grignard Reagent (e.g., Phenylmagnesium bromide) |

| Solvent | Anhydrous Diethyl ether or THF |

| Temperature | 0°C to room temperature |

| Workup | Aqueous acid (e.g., HCl) |

| Product | Ketone (e.g., (2-Fluoro-5-methoxyphenyl)(phenyl)methanone) |

Experimental Protocol: General Procedure for the Reaction of a Benzonitrile with a Grignard Reagent [5]

-

In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the Grignard reagent in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Cool the reaction mixture again in an ice bath and hydrolyze the intermediate imine salt by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or recrystallization.

Visualizations

Reaction Pathways

Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.

Caption: General mechanisms for nitrile reduction and Grignard addition.

Experimental Workflow

Caption: Synthetic workflow for the preparation of drug intermediates.

Conclusion

This compound is a versatile synthetic intermediate due to the reactivity of its nitrile group. The electronic nature of the fluoro and methoxy substituents provides a nuanced reactivity profile that can be exploited for the synthesis of a wide array of complex molecules. The key transformations of the nitrile group—hydrolysis, reduction, and addition of organometallic reagents—provide access to amides, carboxylic acids, primary amines, and ketones, respectively. These functional groups are cornerstones of medicinal chemistry, making this compound a valuable starting material for the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Role of Fluorine Substitution in 2-Fluoro-5-methoxybenzonitrile Reactivity

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of 2-Fluoro-5-methoxybenzonitrile, a versatile chemical intermediate. The presence and position of the fluorine atom, in conjunction with the methoxy and nitrile functional groups, impart unique reactivity to the molecule. This document explores the electronic effects of fluorine substitution, its influence on key reaction pathways, and its applications as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 127667-01-0 | [1][3] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 77-84 °C | [1][4] |

| Boiling Point | 232.7 ± 25.0 °C (Predicted) | [4] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | ≥ 98% | [1][3] |

| Synonyms | 3-Cyano-4-fluoroanisole | [1] |

| InChI Key | VBZLRHYLNXWZIU-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC(C#N)=C(F)C=C1 | [5] |

The Influence of Fluorine on Aromatic Ring Reactivity

The reactivity of this compound is largely dictated by the interplay of the electronic properties of its three functional groups. The fluorine atom, in particular, plays a pivotal role due to its high electronegativity.

Electronic Effects of Fluorine

Fluorine exerts two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) but is a key factor in activating the ring for nucleophilic aromatic substitution (SNAr).

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. While fluorine is a weak pi-donor compared to other halogens, this resonance effect directs incoming electrophiles to the ortho and para positions.

In this compound, the powerful electron-withdrawing nature of both the fluorine atom and the ortho-nitrile group (-I and -R effects) significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity influenced by the fluorine atom is nucleophilic aromatic substitution (SNAr). The carbon atom attached to the fluorine (C2) is activated by the strong electron-withdrawing nitrile group at the ortho position. This activation facilitates the attack of a nucleophile and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.

In SNAr reactions, fluorine can be an excellent leaving group, contrary to its behavior in aliphatic substitutions.[6] Studies on related halo-benzonitrile derivatives have shown the order of leaving group reactivity to be F >> Br > Cl >>> I, highlighting the favorability of fluorine displacement in activated aromatic systems.[6][7] This makes this compound a valuable substrate for introducing a wide range of nucleophiles at the C2 position.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings with high regioselectivity.[8] In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[8]

For this compound, both the fluorine and methoxy groups can act as DMGs.

-

The methoxy group is a well-established DMG, capable of directing lithiation to its ortho positions (C4 and C6).

-

The fluorine atom can also serve as a DMG, directing lithiation to C3.

The outcome of a DoM reaction on this substrate depends on the specific base and reaction conditions used, which can favor one directing group over the other, leading to selective functionalization at different positions on the ring.[9][10]

Experimental Protocols and Data

This section provides a representative experimental protocol and summarizes relevant reaction data.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol describes a general procedure for the substitution of the fluorine atom with an amine nucleophile.

Objective: To synthesize a 2-(amino)-5-methoxybenzonitrile derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, potassium carbonate, and the amine nucleophile.

-

Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(amino)-5-methoxybenzonitrile derivative.

Quantitative Reaction Data

The unique electronic properties conferred by the fluorine atom lead to high efficiency in certain reactions. The table below presents data for related fluorinated benzonitrile derivatives to illustrate typical reaction yields.

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| Cyanation | 3-Bromo-4-fluorobenzaldehyde | CuCN, NMP | 2-Fluoro-5-formylbenzonitrile | 76.1 | [11] |

| [¹⁸F]Fluorination | 3-Fluoro-5-methylbenzonitrile | K[¹⁸F]F/Kryptofix 2.2.2, DMSO | 3-[¹⁸F]Fluoro-5-methylbenzonitrile | 64 | [6] |

| [¹⁸F]Fluorination | 3-Bromo-5-methylbenzonitrile | K[¹⁸F]F/Kryptofix 2.2.2, DMSO | 3-[¹⁸F]Fluoro-5-methylbenzonitrile | 13 | [6] |

| [¹⁸F]Fluorination | 3-Chloro-5-methylbenzonitrile | K[¹⁸F]F/Kryptofix 2.2.2, DMSO | 3-[¹⁸F]Fluoro-5-methylbenzonitrile | 9 | [6] |

Note: The data illustrates the high reactivity of an existing fluorine atom as a leaving group in nucleophilic aromatic substitution compared to other halogens.

Applications in Drug Discovery and Organic Synthesis

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[12] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[12][13]

This compound serves as a key building block for synthesizing a variety of biologically active molecules.[1] Its defined reactivity allows for the precise and selective introduction of different functional groups, making it an invaluable intermediate in the development of novel therapeutics, particularly for neurological disorders, as well as in the formulation of modern agrochemicals.[1][2] The ability to readily displace the fluorine atom via SNAr or to functionalize the ring through DoM provides synthetic chemists with versatile pathways to complex molecular architectures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 127667-01-0 [amp.chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Page loading... [wap.guidechem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile

An Essential Building Block in Modern Chemistry

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, synthesis, and applications, presenting data in a clear and accessible format.

Chemical Identity and Nomenclature

The compound, often ambiguously referred to as 3-Cyano-4-fluoroanisole, is most accurately identified by its IUPAC name, 4-Fluoro-3-methoxybenzonitrile . Its unique structure, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, makes it a versatile precursor in organic synthesis.

Alternative Names and Synonyms:

-

3-methoxy-4-fluorobenzonitrile

-

4-fluoro-3-methoxy benzonitrile

-

4-fluoro-3-methoxy-benzonitrile

-

Benzonitrile, 4-fluoro-3-methoxy-

-

4-fluoro-3-methoxybenzenecarbonitrile

The structural representation of 4-Fluoro-3-methoxybenzonitrile is illustrated in the following diagram:

A Technical Guide to High-Purity 2-Fluoro-5-methoxybenzonitrile for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2-Fluoro-5-methoxybenzonitrile, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercial sources, key technical specifications, and representative experimental protocols for its synthesis and purification, designed to assist researchers in sourcing and utilizing this critical reagent.

Commercial Suppliers and Specifications

Sourcing high-purity this compound is crucial for reproducible and reliable experimental outcomes. Several chemical suppliers offer this compound at various purity levels. Below is a summary of offerings from prominent commercial vendors.

| Supplier | Product Name/Grade | Purity Specification | CAS Number |

| TCI America | This compound | >98.0% (GC)[1] | 127667-01-0[1] |

| Thermo Scientific Chemicals | This compound | 98%[2] | 127667-01-0[2] |

| Chem-Impex | This compound | ≥ 98% (GC)[3] | 127667-01-0[3] |

| Hebei Mujin Biotechnology Co.,Ltd | This compound | 99%[4] | 127667-01-0[4] |

| Sigma-Aldrich | This compound, AldrichCPR | No analytical data provided; sold for early discovery research[5] | 127667-01-0[5] |

Note: Purity and specifications can vary by batch. It is imperative to obtain and review the lot-specific Certificate of Analysis (CoA) before use.

Key Technical Data

| Property | Value |

| CAS Number | 127667-01-0[1][2][3][5] |

| Molecular Formula | C₈H₆FNO[1][3][6] |

| Molecular Weight | 151.14 g/mol [1][3][6] |

| Appearance | White to almost white powder or crystal[3] |

| Melting Point | 80 - 84 °C[3] |

| Synonyms | 3-Cyano-4-fluoroanisole[3] |

Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and quality control of this compound. These protocols are provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Representative Synthesis Protocol

This protocol is a representative example of a nucleophilic aromatic substitution to introduce the nitrile functionality.

Reaction: Cyanation of 2-Bromo-4-fluoroanisole.

Materials:

-

2-Bromo-4-fluoroanisole

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-Bromo-4-fluoroanisole and Copper(I) cyanide in anhydrous DMF.

-

Heat the reaction mixture to reflux (approximately 150-155°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper salts.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as isopropanol or an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove residual solvent. The typical appearance of the purified product is a white to off-white crystalline solid.[3]

Quality Control Protocol: Purity Assessment by Gas Chromatography (GC)

Instrument and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A standard non-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetone or ethyl acetate).

-

Prepare a sample solution of the synthesized and purified product at a similar concentration.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution to analyze its purity based on the peak area percentage. The purity is calculated as the area of the main peak divided by the total area of all peaks. Suppliers typically report purities of ≥98% by GC.[1][3]

Workflow and Pathway Visualizations

The following diagrams illustrate key logical workflows for sourcing and utilizing high-purity this compound in a research and development setting.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. This compound AldrichCPR 127667-01-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Fluoro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, utilizing 2-Fluoro-5-methoxybenzonitrile as a versatile starting material. The protocols detailed herein are based on established synthetic methodologies for analogous 2-fluorobenzonitriles, offering a robust foundation for the generation of diverse quinazoline libraries for drug discovery and development.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic incorporation of substituents on the quinazoline core allows for the fine-tuning of their pharmacological profiles. This compound is a valuable precursor for the synthesis of 7-methoxyquinazoline derivatives. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr), providing a direct and efficient route to construct the quinazoline ring system.

These protocols outline the synthesis of two key classes of quinazoline derivatives from this compound: 2-substituted-7-methoxyquinazolines via reaction with amidines and 2-amino-7-methoxyquinazoline via reaction with guanidine.

Proposed Synthetic Pathways

The general strategy for the synthesis of quinazoline derivatives from this compound involves a two-step, one-pot process:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom of this compound is displaced by a nitrogen nucleophile, such as an amidine or guanidine, in the presence of a base.

-